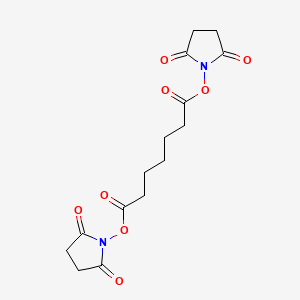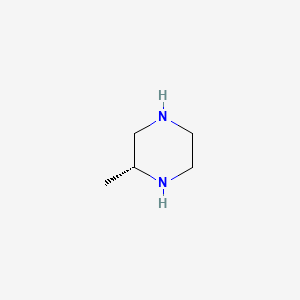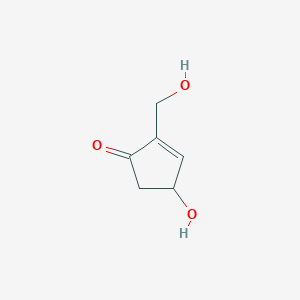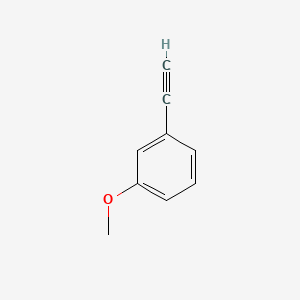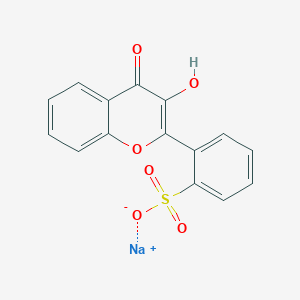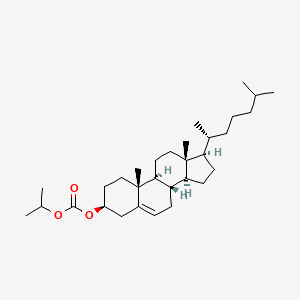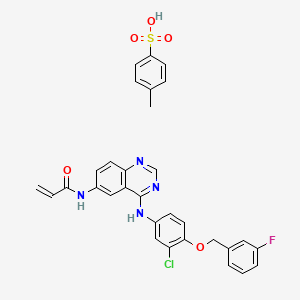
Allitinib tosylate
Vue d'ensemble
Description
Inhibiteurs du récepteur du facteur de croissance épidermique (EGFR) . Sa structure chimique est un composé anilino-quinazoline. Le composé est actif par voie orale et irréversible, ce qui en fait un candidat prometteur pour le traitement du cancer. Plus précisément, il cible les récepteurs EGFR (erbB1) et ErbB2 (HER2) .
Applications De Recherche Scientifique
Allitinib tosylate has garnered interest across multiple scientific disciplines:
Translational Medicine: Researchers explore its role in advancing head and neck squamous cell carcinoma (HNSCC) treatment.
Mécanisme D'action
Target of Action
Allitinib tosylate, also known as AST-1306 TsOH, is a novel irreversible inhibitor that primarily targets the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Receptor 2 (ErbB2) . These receptors are part of the HER family of growth factors that activate several intracellular signaling pathways promoting cell proliferation and survival .
Mode of Action
This compound acts by selectively and irreversibly inhibiting EGFR and ErbB2 . It has an IC50 of 0.5 nM for EGFR and 3 nM for ErbB2 . It also inhibits ErbB4 with an IC50 of 0.8 nM . This means that it binds to these receptors and prevents them from activating, thus inhibiting the signaling pathways they control.
Biochemical Pathways
The primary biochemical pathways affected by this compound are those controlled by EGFR, ErbB2, and ErbB4 . These pathways are involved in cell proliferation and survival. By inhibiting these receptors, this compound disrupts these pathways, leading to decreased cell proliferation and increased cell death .
Pharmacokinetics
This compound is orally active . It is extensively metabolized in the body, with multiple enzymes involved in its biotransformation . The metabolic pathways include O-dealkylation, amide hydrolysis, dihydrodiol formation, hydroxylation, and secondary phase 2 conjugation . The metabolites of amide hydrolysis (M6) and 27,28-dihydrodiol allitinib (M10) were found to be the major pharmacologically active metabolites in the circulation . The steady-state exposures to M6 and M10 were 11% and 70% of that of allitinib, respectively .
Result of Action
The molecular and cellular effects of this compound’s action include significant, concentration-dependent inhibition of the growth of cells expressing EGFR T790M/L858R mutations . It also inhibits the activation of tyrosine kinases and downstream signaling pathways in various cancer cell lines .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of KRAS mutations has been associated with resistance to this compound . Therefore, the genetic makeup of the cells, which can be considered an environmental factor at the cellular level, plays a crucial role in the compound’s action.
Analyse Des Réactions Chimiques
L'Allitinib tosylate participe à diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Bien que les réactifs et les conditions spécifiques soient propriétaires, les chercheurs ont observé son efficacité contre les cellules EGFR mutantes (T790M/L858R) et surexprimant ErbB2. Les principaux produits formés à partir de ces réactions contribuent à son activité anticancéreuse .
4. Applications de la recherche scientifique
L'this compound a suscité un intérêt dans plusieurs disciplines scientifiques :
Oncologie : Il est étudié pour le traitement du cancer du poumon non à petites cellules (CPNPC) et du cancer du sein HER2 positif.
Médecine translationnelle : Les chercheurs explorent son rôle dans l'avancement du traitement du carcinome épidermoïde de la tête et du cou (CECC).
5. Mécanisme d'action
Le mécanisme d'action de l'this compound réside dans son inhibition de l'EGFR et de l'ErbB2. En se liant de manière irréversible à ces récepteurs, il perturbe les voies de signalisation en aval impliquées dans la croissance cellulaire, la prolifération et la survie. Cette interférence supprime finalement la croissance tumorale et la progression.
Comparaison Avec Des Composés Similaires
Bien que l'Allitinib tosylate présente des similitudes avec d'autres inhibiteurs de l'EGFR, ses caractéristiques uniques incluent :
Irréversibilité : Contrairement aux inhibiteurs réversibles, l'this compound forme des liaisons durables avec ses cibles.
Double ciblage : Il inhibe simultanément l'EGFR et l'ErbB2, élargissant son potentiel thérapeutique.
Composés similaires
Cetuximab : Un anticorps monoclonal ciblant l'EGFR.
Afatinib : Un autre inhibiteur irréversible de l'EGFR.
Lapatinib : Un inhibiteur double EGFR/ErbB2.
Méthodes De Préparation
La voie de synthèse de l'Allitinib tosylate implique des étapes de réaction spécifiques. Malheureusement, des informations détaillées sur les procédures de synthèse exactes et les conditions de réaction ne sont pas facilement disponibles dans le domaine public. Les méthodes de production industrielle impliquent probablement une optimisation pour le rendement, la pureté et la capacité de production.
Propriétés
IUPAC Name |
N-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]prop-2-enamide;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClFN4O2.C7H8O3S/c1-2-23(31)29-17-6-8-21-19(11-17)24(28-14-27-21)30-18-7-9-22(20(25)12-18)32-13-15-4-3-5-16(26)10-15;1-6-2-4-7(5-3-6)11(8,9)10/h2-12,14H,1,13H2,(H,29,31)(H,27,28,30);2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUKJEHWLJBODV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C=CC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC(=C(C=C3)OCC4=CC(=CC=C4)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26ClFN4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648510 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--N-(4-{3-chloro-4-[(3-fluorophenyl)methoxy]anilino}quinazolin-6-yl)prop-2-enamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
621.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1050500-29-2 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--N-(4-{3-chloro-4-[(3-fluorophenyl)methoxy]anilino}quinazolin-6-yl)prop-2-enamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


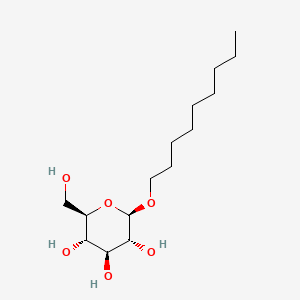
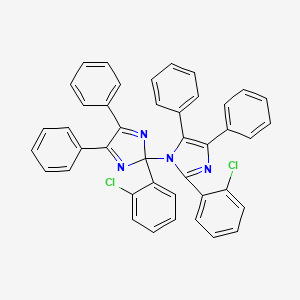
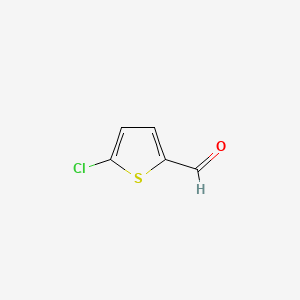
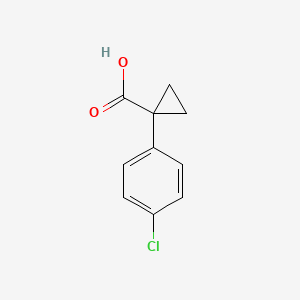
![Propanoic acid, 2-[(ethoxythioxomethyl)thio]-, ethyl ester](/img/structure/B1662049.png)
